molecular formula C14H18BrNO4S B6731748 2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid

2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid

Cat. No.: B6731748
M. Wt: 376.27 g/mol
InChI Key: PBUYJUVWYDPDTQ-UHFFFAOYSA-N
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Description

2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to an isoquinoline ring system

Properties

IUPAC Name

2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c1-10-6-11-8-16(3-2-12(11)13(15)7-10)4-5-21(19,20)9-14(17)18/h6-7H,2-5,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUYJUVWYDPDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN(C2)CCS(=O)(=O)CC(=O)O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the bromination of a suitable isoquinoline derivative, followed by the introduction of the sulfonyl group through sulfonation reactions. The final step often involves the attachment of the acetic acid moiety via esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(5-chloro-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid
  • 2-[2-(5-fluoro-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid
  • 2-[2-(5-iodo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid

Uniqueness

The uniqueness of 2-[2-(5-bromo-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethylsulfonyl]acetic acid lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, the bromine-containing compound may exhibit distinct chemical and biological properties, making it a valuable compound for various research applications.

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